2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone

Description

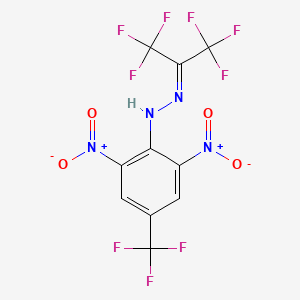

The compound 2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone is a fluorinated aromatic hydrazone derivative. Its structure features a hexafluoroacetone backbone linked to a 2,6-dinitro-4-(trifluoromethyl)phenyl group via a hydrazone bridge. This trifluoromethyl-dinitro aromatic motif is commonly associated with agrochemicals, particularly herbicides and plant growth regulators, due to its electron-withdrawing properties and stability under environmental conditions .

Properties

CAS No. |

86870-50-0 |

|---|---|

Molecular Formula |

C10H3F9N4O4 |

Molecular Weight |

414.14 g/mol |

IUPAC Name |

N-(1,1,1,3,3,3-hexafluoropropan-2-ylideneamino)-2,6-dinitro-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H3F9N4O4/c11-8(12,13)3-1-4(22(24)25)6(5(2-3)23(26)27)20-21-7(9(14,15)16)10(17,18)19/h1-2,20H |

InChI Key |

KFKVMKWTLGWUDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NN=C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of hexafluoroacetone with 2,6-dinitro-4-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with molecular targets through its functional groups. The hexafluoroacetone moiety can form strong interactions with electron-rich sites, while the dinitrophenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several nitro- and trifluoromethyl-substituted pesticides, particularly those in the dinitroaniline and benzamide classes. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Patterns :

- The 2,6-dinitro-4-(trifluoromethyl)phenyl group is a recurring motif in agrochemicals. In ethalfluralin and flumetralin, this group is attached to an aliphatic amine, whereas the target compound replaces the amine with a hydrazone linkage. Hydrazones are less common in commercial pesticides but may offer unique photostability or binding kinetics .

However, excessive fluorination may reduce soil mobility due to increased hydrophobicity .

Biological Activity :

- Flumetralin’s efficacy as a plant growth regulator is attributed to its interference with auxin transport, linked to its chloro-fluoro substitution . The target compound’s hydrazone group could interact with similar biological targets but with altered potency or selectivity.

Regulatory and Environmental Profiles :

- Ethalfluralin and flumetralin are subject to strict tolerances due to nitroaromatic persistence in soil . The target compound’s environmental fate remains speculative but may share challenges in degradation pathways.

Research Findings and Limitations

- Gaps in Evidence: None of the provided sources directly reference the target compound. Structural analogs like flumetralin and ethalfluralin dominate the literature, emphasizing the commercial preference for amine-linked dinitro-CF₃ derivatives over hydrazones .

- Hypothetical Applications: Hydrazones are explored in academic studies for metal chelation and photoactive properties.

Biological Activity

Overview

2-Propanone, hexafluoro-, 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)hydrazone is a synthetic compound that belongs to the class of hydrazones. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of trifluoromethyl and dinitro groups in its structure is believed to enhance its biological efficacy.

Chemical Structure

The structural formula of the compound can be represented as follows:

Where:

- C denotes carbon

- H denotes hydrogen

- N denotes nitrogen

- O denotes oxygen

- F denotes fluorine

The biological activity of hydrazones often involves their ability to interact with various biological targets. The specific mechanism for this compound may include:

- Inhibition of Enzymatic Activity : Hydrazones can act as enzyme inhibitors by forming stable complexes with metal ions or through direct interaction with active sites.

- Cell Membrane Disruption : The hydrophobic nature due to fluorine substitution may enhance membrane permeability, potentially leading to cell lysis in microbial targets.

- Reactive Oxygen Species (ROS) Generation : Some hydrazones can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that various hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features possess notable activity against bacterial strains such as E. coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydrazone A | E. coli | 64 µg/mL |

| Hydrazone B | Staphylococcus aureus | 128 µg/mL |

| 2-Propanone Derivative | E. coli | TBD |

Antifungal Activity

The presence of a trifluoromethyl group in hydrazones has been linked to enhanced antifungal activity. For example, compounds with similar substitutions have shown promising results against Candida albicans and other fungal pathogens .

| Compound | Fungal Strain | IC50 (µM) |

|---|---|---|

| Hydrazone C | Candida albicans | 0.84 |

| Hydrazone D | Aspergillus niger | TBD |

Anticancer Activity

Hydrazones have also been investigated for their anticancer properties. The dinitro group is known for its potential to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain hydrazones can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 2-Propanone Derivative | TBD |

| HL-60 | 2-Propanone Derivative | TBD |

Case Studies

- Amoebicidal Activity : A study evaluated the amoebicidal activity of various hydrazones against Entamoeba histolytica. The results indicated that the structural modifications significantly influenced their potency . The compound's IC50 was notably lower than that of traditional treatments like metronidazole.

- Antitumor Efficacy : Another study focused on the cytotoxic effects of hydrazones on pancreatic cancer cell lines. The results showed that these compounds induced apoptosis and inhibited cell growth significantly compared to controls .

Q & A

Q. Table 2: Thermal Decomposition Profile

| Temperature (°C) | Mass Loss (%) | Proposed Decomposition Product |

|---|---|---|

| 150–180 | 5–10 | Trace solvent/impurities |

| 200–250 | 30–40 | NO₂ release (nitro group breakdown) |

| >300 | 50–60 | Trifluoromethyl aromatic fragments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.